![molecular formula C16H15NO2 B5299117 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one, also known as HPPH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HPPH belongs to the class of chalcones, which are organic compounds that exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the regulation of cell survival and proliferation. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one also induces apoptosis, a process of programmed cell death, in cancer cells by activating the caspase cascade. Furthermore, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which contribute to the development of inflammation and oxidative stress-related diseases.
Biochemical and physiological effects:
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one exhibits a wide range of biochemical and physiological effects such as inhibition of COX-2 and MMPs, induction of apoptosis, and inhibition of ROS and pro-inflammatory cytokines. These effects make 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one a potential candidate for the treatment of various diseases such as cancer, inflammation, and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its high purity and stability, which ensures reproducibility of results. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one. One of the potential areas of research is the development of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one-based drug delivery systems, which can improve the bioavailability and pharmacokinetics of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one. Another area of research is the investigation of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one's potential applications in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the development of 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one analogs with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one is a synthetic compound that exhibits a wide range of biological activities such as anticancer, anti-inflammatory, and antioxidant properties. Its mechanism of action involves the inhibition of various enzymes and induction of apoptosis in cancer cells. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has potential applications in the treatment of various diseases and is a promising candidate for future research.
合成方法
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one can be synthesized by the condensation reaction between 4-hydroxyacetophenone and aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
科学研究应用
3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity against various types of cancer cells such as breast, lung, and prostate cancer. 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one induces cell death in cancer cells by inhibiting the activity of enzymes involved in cell survival and proliferation. In addition, 3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
(E)-3-(4-hydroxyanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12(17-14-7-9-15(18)10-8-14)11-16(19)13-5-3-2-4-6-13/h2-11,17-18H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUAPGPGSOLTSC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Hydroxyphenyl)amino]-1-phenyl-2-buten-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B5299035.png)
![3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5299043.png)
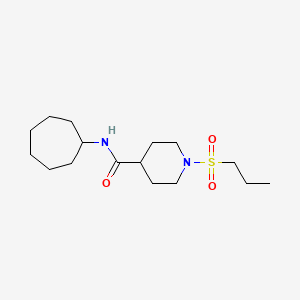
![2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5299058.png)
![7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5299071.png)
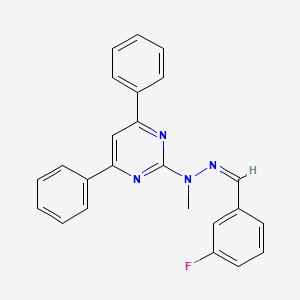
![2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl acetate](/img/structure/B5299101.png)
![1-{2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-2-oxoethyl}-1H-indole-3-carboxamide](/img/structure/B5299111.png)
![4-[2-(3-chlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B5299116.png)
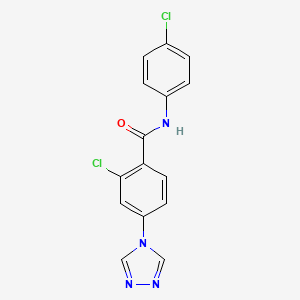
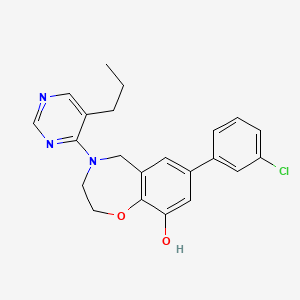
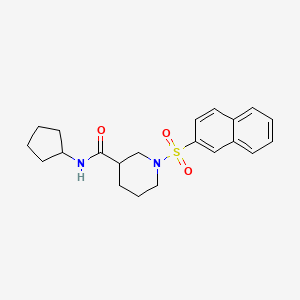
![N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)